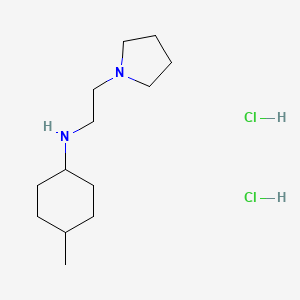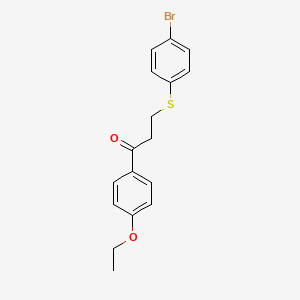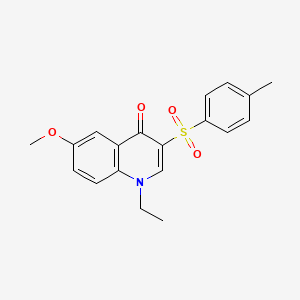
4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound featuring a unique combination of functional groups, including a cyclopropyl ring, an oxazole moiety, a piperazine ring, and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonyl Fluoride Addition:
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxazole moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxazole ring, converting it to oxazoline under mild conditions with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles like amines or alcohols replace the fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropyl and oxazole rings.
Reduction: Oxazoline derivatives.
Substitution: Sulfonamide or sulfonate esters.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, it can be used in the synthesis of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins, particularly serine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development.
類似化合物との比較
- 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl chloride
- 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonamide
Comparison: Compared to its sulfonyl chloride and sulfonamide analogs, 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its reactivity with nucleophiles, making it particularly useful for covalent modification of proteins. This reactivity is less pronounced in the sulfonamide analog, which is more stable and less reactive.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
4-(3-cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S/c12-20(17,18)15-5-3-14(4-6-15)11(16)10-7-9(13-19-10)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGKLJYPGNHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)

![N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B2563568.png)
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)

![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)


![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)


